![molecular formula C50H55BF4N2O2 B2796859 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide CAS No. 1072415-56-5](/img/structure/B2796859.png)
9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide
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Description
9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide is a useful research compound. Its molecular formula is C50H55BF4N2O2 and its molecular weight is 802.81. The purity is usually 95%.
BenchChem offers high-quality 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Studies Toward the CD Spiroketal of Spongistatins
The compound has been studied in the context of synthetic approaches towards complex molecular structures, such as spongistatins. These studies involve transforming intermediates into derivatives and examining their potential as precursors for further chemical synthesis (Favre, Gerber‐Lemaire, & Vogel, 2010).
Novel Rigid Seven‐Membered Heterocycles
Research has explored the cyclocondensation reactions involving similar complex compounds to yield novel rigid seven-membered heterocycles. These studies contribute to the understanding of the bridging ability of such compounds (Svetlik, Hanuš, & Bella, 1989).
Asymmetric Synthesis of Long-Chain 1,3-Polyols
The compound is relevant in the field of asymmetric synthesis, particularly in the creation of long-chain 1,3-polyols. This research highlights innovative approaches to synthesizing complex organic compounds with high enantio- and diastereoselectivities (Schwenter & Vogel, 2000).
Chemo- and Stereoselective Reactions
This compound has been studied for its role in chemo- and stereoselective reactions, particularly in synthesizing optically active, functionalized cyclopentanes. This line of research aids in understanding the mechanics of complex organic reactions (Yakura et al., 1999).
Formation of Oxygen-Bridged Heterocycles
Investigations have been conducted into the formation of oxygen-bridged heterocycles using similar compounds. These studies are significant for the development of new methods in organic synthesis, especially in the creation of heterocyclic compounds (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of the 3-Aza[9]metacyclophane System
Research into the synthesis of the 3-Aza[9]metacyclophane system using similar compounds contributes to the understanding of novel organic structures and their potential applications in various fields of chemistry (Bremner & Jaturonrusmee, 1991).
properties
IUPAC Name |
9-butyl-10-[(E,3E)-3-[3-[(E,3E)-3-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)prop-1-enyl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-enyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H55N2O2.BF4/c1-7-9-23-51-42(38-17-13-19-40-46(38)44(51)28-36-25-32(3)53-48(36)40)21-11-15-34-27-35(31-50(5,6)30-34)16-12-22-43-39-18-14-20-41-47(39)45(52(43)24-10-8-2)29-37-26-33(4)54-49(37)41;2-1(3,4)5/h11-22,27-29,32-33H,7-10,23-26,30-31H2,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZCBLHVMHPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC3=C(C4=CC=CC(=C42)C1=CC=CC5=CC(=CC=CC6=[N+](C7=C8C6=CC=CC8=C9C(=C7)CC(O9)C)CCCC)CC(C5)(C)C)OC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC3=C(C4=CC=CC(=C42)/C1=C\C=C\C5=C/C(=C/C=C/C6=[N+](C7=C8C6=CC=CC8=C9C(=C7)CC(O9)C)CCCC)/CC(C5)(C)C)OC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H55BF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide |
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